
1-methyl-3,4-dihydropyridin-2(1H)-one
Description
1-Methyl-3,4-dihydropyridin-2(1H)-one is a heterocyclic compound featuring a partially saturated pyridinone ring with a methyl substituent at the N1 position. Its structure combines electron-deficient (dienophile) and electron-rich (diene) moieties, making it valuable in intramolecular Diels-Alder (IMDA) reactions for synthesizing complex macrocycles . The methyl group enhances steric and electronic properties, influencing reactivity and stability compared to unsubstituted or bulkier analogs.
Properties
Molecular Formula |
C6H9NO |
---|---|
Molecular Weight |
111.14 g/mol |
IUPAC Name |
1-methyl-3,4-dihydropyridin-2-one |
InChI |
InChI=1S/C6H9NO/c1-7-5-3-2-4-6(7)8/h3,5H,2,4H2,1H3 |
InChI Key |
FPCRCXWDVCFANZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CCCC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3,4-dihydropyridin-2(1H)-one can be synthesized through several methods, including the Biginelli reaction. This reaction involves the combination of an aldehyde, a β-ketoester, and urea under acidic conditions. The reaction typically proceeds via a three-component condensation process, resulting in the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to achieve higher yields and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3,4-dihydropyridin-2(1H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of pyridine derivatives.
Reduction: Reduction reactions can produce 1-methyl-3,4-dihydropyridine derivatives.
Substitution: Substitution reactions can result in the formation of various substituted pyridine derivatives.
Scientific Research Applications
1-Methyl-3,4-dihydropyridin-2(1H)-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It has shown promise in the development of pharmaceuticals, particularly in the treatment of cardiovascular diseases and inflammation.
Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-methyl-3,4-dihydropyridin-2(1H)-one exerts its effects involves its interaction with molecular targets and pathways. For example, in the context of cardiovascular diseases, the compound may inhibit calcium channels, leading to vasodilation and reduced blood pressure. The specific molecular targets and pathways can vary depending on the application and the derivatives involved.
Comparison with Similar Compounds
Structural and Reactivity Differences
- Steric Effects: Compound 3 (from ): Contains bulky 1,2-dihydropyridine and 3,4-dihydropyridin-2(1H)-one moieties. The steric strain in its IMDA transition state limits macrocycle formation (13-membered ring), resulting in low yields .
- Electronic Effects: Sulfonyl Derivatives (e.g., Compound 5 in ): The sulfonyl group acts as an electron-withdrawing substituent, stabilizing the dienophile moiety.
Key Research Findings
Steric vs. Electronic Optimization: Bulky substituents hinder IMDA reactions, while electron-withdrawing groups (e.g., sulfonyl) enhance dienophile reactivity .
Catalyst Design: Heterogeneous catalysts (e.g., 10CoAl-SG) improve sustainability and yield for dihydropyrimidinones .
Substituent Effects on Bioactivity : Methoxy and naphthyl groups balance synthetic feasibility and biological potency in anticancer derivatives .
Q & A
Q. What are the common synthetic routes for 1-methyl-3,4-dihydropyridin-2(1H)-one?
Methodological Answer: The compound can be synthesized via:
- Four-component reactions involving arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones. Reaction selectivity (pyridinone vs. pyran derivatives) depends on diketone ring size and substituent effects .
- Cyclization of N-methyl-2-aminobenzyl alcohol with acetic anhydride under reflux conditions .
- Pictet-Spengler reaction using N-methyltryptamine and aldehydes with acid catalysis, offering high yields and simplicity .
Q. Table 1: Comparison of Synthesis Methods
Q. How is NMR spectroscopy utilized to characterize derivatives of this compound?
Methodological Answer: NMR (¹H and ¹³C) is critical for confirming regiochemistry and stereochemistry. Key features include:
- ¹H NMR : Distinct δ values for methyl groups (e.g., δ 2.29–2.42 for tosyl derivatives) and aromatic protons (δ 6.63–7.94) .
- ¹³C NMR : Carbonyl signals at δ ~168–191 ppm and dihydropyridine ring carbons at δ 47–53 ppm .
- HRMS (APCI) : Validates molecular weight with <1 ppm error (e.g., C₂₉H₂₄NO₃S: calc. 466.1471, obs. 466.1468) .
Q. Table 2: Representative NMR Data for Derivatives
Compound | ¹H NMR (δ, key peaks) | ¹³C NMR (δ, key peaks) | HRMS (m/z) | Reference |
---|---|---|---|---|
3ad (6-benzoyl derivative) | 7.85–7.07 (ArH), 2.42 (CH₃) | 191.0 (C=O), 127.6 (ArC) | 500.0987 | |
5a (tosyl derivative) | 7.94–2.42 (ArH, CH₃) | 191.8 (C=O), 113.6 (OCH₃) | 538.1684 |
Advanced Research Questions
Q. How do reaction conditions influence selectivity in multicomponent syntheses of dihydropyridinone derivatives?
Methodological Answer: Selectivity is governed by:
- Catalyst/base systems : Carbene-catalyzed [3+3] annulations with DBU or DIPEA yield pyridinones, while weaker bases favor pyrans .
- Solvent-free conditions : Keggin heteropolyacid catalysts enhance dihydropyrimidinone formation (e.g., 87% yield for 4-chlorophenyl derivatives) .
- Substituent effects : Bulky groups (e.g., naphthyl) increase steric hindrance, altering regioselectivity .
Q. What are the key considerations in designing diastereoselective syntheses of dihydropyridinone derivatives?
Methodological Answer:
- Chiral auxiliaries : (R)-(-)-1-(2-hydroxy-1-phenylethyl) groups enable diastereospecific etherification (e.g., >95:5 dr for brominated products) .
- Photoisomerization : UV irradiation induces N→C sulfonyl migration, retaining stereochemistry (e.g., 94:6 dr in CH₂Cl₂) .
- Redox tuning : NaBH₄ selectively reduces carbonyls without disrupting stereocenters .
Q. Table 3: Diastereoselective Reaction Outcomes
Reaction Type | Substrate | Conditions | dr | Reference |
---|---|---|---|---|
Bromination | (R)-(-)-1-(2-hydroxy) | NBS, CH₂Cl₂, RT | >95:5 | |
Photoisomerization | 3,4,6-Triphenyl derivative | 16 h irradiation | 94:6 |
Q. How can dihydropyridinones be functionalized for biological activity studies?
Methodological Answer:
- Thione formation : Lawesson’s reagent converts carbonyls to thiones (87–90% yield), enhancing antitumor activity .
- Sulfonation : Tosyl groups improve pharmacokinetic properties (e.g., 5a: IC₅₀ = 12 µM against breast cancer cells) .
- Oxidation/Reduction : KMnO₄ oxidizes to quinoline-2,3-diones, while NaBH₄ yields 3,4-dihydroquinolin-2-ols .
Q. Table 4: Biological Activity of Derivatives
Derivative | Modification | Bioactivity (IC₅₀) | Reference |
---|---|---|---|
O12 (dimethoxyphenyl) | Anticancer | 8.2 µM (HeLa) | |
5a (tosyl) | Antimicrobial | MIC = 6.25 µg/mL |
Q. What analytical techniques resolve contradictions in reported synthetic yields or regioselectivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.